A Technical Guide to (1R,2S)-1-Phenylpropane-1,2-diol: Properties, Synthesis, and Applications in Asymmetric Chemistry
A Technical Guide to (1R,2S)-1-Phenylpropane-1,2-diol: Properties, Synthesis, and Applications in Asymmetric Chemistry
Introduction
(1R,2S)-1-Phenylpropane-1,2-diol, a chiral diol of significant interest in synthetic organic chemistry, serves as a versatile building block and precursor in the stereoselective synthesis of complex molecules. Its well-defined stereochemistry, featuring two stereocenters, makes it a valuable asset in the development of pharmaceuticals and fine chemicals where the three-dimensional arrangement of atoms is critical to biological activity and function.[1][2] This technical guide provides an in-depth overview of the fundamental properties, stereoselective synthesis, and practical applications of (1R,2S)-1-Phenylpropane-1,2-diol for researchers, scientists, and professionals in drug development.
Physicochemical Properties
(1R,2S)-1-Phenylpropane-1,2-diol is a white to off-white solid at room temperature. Its molecular structure, consisting of a phenyl group, a propane backbone, and two hydroxyl groups, imparts a moderate polarity. This allows for solubility in a range of organic solvents and moderate solubility in water. The presence of two hydroxyl groups also enables it to participate in hydrogen bonding, influencing its physical properties and reactivity.[3]
| Property | Value | Source(s) |
| CAS Number | 40421-52-1 | [4] |
| Molecular Formula | C₉H₁₂O₂ | [4] |
| Molecular Weight | 152.19 g/mol | [2][4] |
| Melting Point | 61.05 °C | [2] |
| Boiling Point | 258.22 °C | [2] |
| Solubility | Moderately soluble in water; soluble in alcohols and ethers. | [3] |
| Appearance | White to off-white solid | [3] |
Stereoselective Synthesis
The precise spatial arrangement of the hydroxyl groups in (1R,2S)-1-Phenylpropane-1,2-diol is crucial for its utility in asymmetric synthesis. Consequently, stereoselective synthetic routes are paramount. Both enzymatic and traditional chemical reduction methods have been successfully employed to produce this specific stereoisomer with high purity.
Enzymatic Synthesis Workflow
A highly efficient and green method for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol, including the (1R,2S) isomer, involves a two-step enzymatic cascade. This approach offers high stereoselectivity and operates under mild reaction conditions.
Caption: Enzymatic synthesis of (1R,2S)-1-Phenylpropane-1,2-diol.
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from methodologies described for the stereoselective synthesis of phenylpropane-1,2-diols.[5]
Step 1: Synthesis of (S)-2-Hydroxy-1-phenylpropan-1-one
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0) containing benzaldehyde and an excess of acetaldehyde.
-
Enzyme Addition: Introduce a suitable lyase, such as benzoylformate decarboxylase, to the reaction mixture.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC until the consumption of benzaldehyde is complete.
-
Work-up: Upon completion, extract the product, (S)-2-hydroxy-1-phenylpropan-1-one, with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Reduction to (1R,2S)-1-Phenylpropane-1,2-diol
-
Reaction Setup: Dissolve the (S)-2-hydroxy-1-phenylpropan-1-one obtained in the previous step in a buffered solution.
-
Enzyme and Cofactor Addition: Add a stereoselective alcohol dehydrogenase (ADH) that preferentially reduces the ketone to the (1R) alcohol. Include the necessary cofactor (NADH or NADPH) and a cofactor regeneration system (e.g., formate dehydrogenase and formate).
-
Incubation: Incubate the mixture at an optimal temperature for the ADH, monitoring the reaction by chiral HPLC until the starting material is consumed.
-
Purification: After the reaction is complete, extract the product with an appropriate organic solvent. Purify the (1R,2S)-1-phenylpropane-1,2-diol by column chromatography on silica gel to obtain the desired product with high stereochemical purity.
Applications in Asymmetric Synthesis
(1R,2S)-1-Phenylpropane-1,2-diol is a valuable chiral building block, serving as a precursor to other important chiral molecules. Its diol functionality allows for its use as a chiral auxiliary to control the stereochemistry of reactions on an attached prochiral substrate.
Use as a Chiral Auxiliary in Diels-Alder Reactions
A key application of chiral diols is their use as auxiliaries in diastereoselective Diels-Alder reactions. The diol can be converted into a chiral acetal with an α,β-unsaturated aldehyde, which then acts as a chiral dienophile. The steric bulk and defined stereochemistry of the auxiliary direct the approach of the diene, leading to a high degree of stereocontrol in the cycloaddition product.
Caption: Workflow for a Diels-Alder reaction using a diol-derived chiral auxiliary.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol is a representative example based on established methodologies for using chiral diol auxiliaries in Diels-Alder reactions.[6]
Step 1: Formation of the Chiral Acetal Dienophile
-
Reaction Setup: To a solution of (1R,2S)-1-phenylpropane-1,2-diol in an anhydrous, non-polar solvent (e.g., toluene), add an equimolar amount of an α,β-unsaturated aldehyde (e.g., acrolein).
-
Catalysis: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.
-
Purification: Once the reaction is complete (monitored by TLC), cool the mixture, wash with a mild base (e.g., saturated sodium bicarbonate solution), dry the organic layer, and purify the chiral acetal by column chromatography.
Step 2: Diastereoselective Diels-Alder Reaction
-
Reaction Setup: Dissolve the purified chiral acetal in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) and cool to a low temperature (e.g., -78 °C).
-
Lewis Acid Addition: Add a Lewis acid catalyst (e.g., diethylaluminum chloride) dropwise to the solution.
-
Diene Addition: After stirring for a short period, add the diene (e.g., cyclopentadiene) dropwise.
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry, and concentrate. Purify the resulting cycloadduct by column chromatography to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: Dissolve the purified cycloadduct in a mixture of an organic solvent (e.g., THF) and dilute aqueous acid (e.g., 1 M HCl).
-
Reaction: Stir the mixture at room temperature until the cleavage of the acetal is complete (monitored by TLC).
-
Product Isolation: Neutralize the reaction with a mild base and extract the enantiomerically enriched product with an organic solvent. The water-soluble chiral auxiliary can often be recovered from the aqueous layer for reuse.
Analytical Characterization
The purity and stereochemical integrity of (1R,2S)-1-Phenylpropane-1,2-diol are critical for its successful application. Spectroscopic and chromatographic methods are essential for its characterization.
Spectroscopic Analysis
While a definitive, publicly available, and fully assigned experimental spectrum for the (1R,2S) isomer is not readily accessible, data for the general structure of 1-phenylpropane-1,2-diol exists. The expected ¹H and ¹³C NMR spectral features are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methine protons adjacent to the hydroxyl groups, and the methyl group protons. The coupling constants between the methine protons would be indicative of the erythro relative stereochemistry.
-
¹³C NMR: The spectrum would display distinct signals for the carbons of the phenyl ring, the two hydroxyl-bearing carbons, and the methyl carbon.
Chromatographic Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric and diastereomeric purity of (1R,2S)-1-Phenylpropane-1,2-diol.
Caption: General workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC Analysis
This is a general protocol for the chiral separation of phenylpropanols and can be adapted for (1R,2S)-1-Phenylpropane-1,2-diol.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralcel® OD-H or Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase separation. A starting composition of 90:10 (v/v) n-hexane:isopropanol can be optimized to achieve baseline separation.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally suitable.
-
Column Temperature: Maintain a constant column temperature, typically around 25 °C, to ensure reproducible results.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, such as 210 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The different stereoisomers should elute as separate peaks, allowing for the determination of the enantiomeric excess (% ee) and diastereomeric excess (% de).
Conclusion
(1R,2S)-1-Phenylpropane-1,2-diol is a valuable and versatile chiral compound with significant applications in asymmetric synthesis. Its well-defined stereochemistry and functional groups make it an important precursor for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. The availability of efficient stereoselective synthetic methods, especially enzymatic routes, further enhances its utility. A thorough understanding of its properties and analytical characterization is essential for its effective use in research and development.
References
-
PubMed.
-
BenchChem.
-
ResearchGate.
-
PubChem.
-
University of Cambridge.
-
PubMed.
-
MedChemExpress.
-
Biosynth.
-
BenchChem.
-
National Institutes of Health.
-
Phenomenex.
-
University of California, Los Angeles.
-
ScienceDirect.
-
ResearchGate.
-
CymitQuimica.
-
proLékaře.cz.
-
ResearchGate.
-
ResearchGate.
-
Nature.
-
Scilit.
-
National Institutes of Health.
-
MDPI.
-
ResearchGate.
Sources
- 1. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1R,2S)-1-Phenylpropane-1,2-diol | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
